Ethylmalonic acid dibutyl ester

Description

Properties

IUPAC Name |

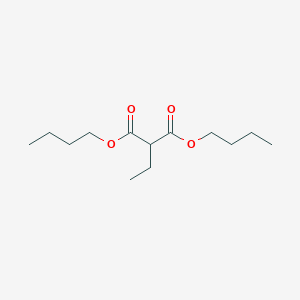

dibutyl 2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHANSLELCOANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030823 | |

| Record name | Dibutyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-92-4 | |

| Record name | Dibutyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylmalonic Acid Dibutyl Ester

Introduction

Ethylmalonic acid dibutyl ester (CAS No: 1113-92-4) is a substituted malonic ester of interest in various fields of chemical synthesis.[1] While direct applications are specialized, its structural class, dialkyl alkylmalonates, serves as crucial intermediates in the synthesis of a wide array of organic molecules. Notably, related malonic esters are foundational in the production of pharmaceuticals, including barbiturates, vasodilators, and anticonvulsants, as well as in the agrochemical sector for herbicides.[2][3][4][5] The presence of two ester functionalities and an alpha-substituted methylene group provides a versatile scaffold for further chemical modification.

This guide presents a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and a complete characterization workflow for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-stage process: first, the alkylation of a dialkyl malonate to introduce the ethyl group, followed by a transesterification to install the butyl ester functionalities. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reaction types.

Stage 1: Ethylation of Diethyl Malonate

The core of this stage is the classic malonic ester synthesis, which relies on the notable acidity of the α-hydrogen on the methylene group flanked by two carbonyls.[4]

Causality and Experimental Rationale: The α-protons of diethyl malonate are acidic (pKa ≈ 13) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge across both carbonyl oxygen atoms. A strong base, such as sodium ethoxide, is required to quantitatively deprotonate the malonate, forming a nucleophilic enolate.[4] Sodium ethoxide is specifically chosen to match the ester groups of the starting material, which prevents competitive transesterification at this stage.[4] The subsequent reaction with an ethyl halide (e.g., ethyl bromide) proceeds via an SN2 mechanism to form the C-C bond, yielding diethyl ethylmalonate.[6]

Stage 2: Transesterification to Dibutyl Ethylmalonate

The second stage involves converting the ethyl esters to butyl esters via an acid-catalyzed transesterification reaction with n-butanol.

Causality and Experimental Rationale: Transesterification is an equilibrium-controlled process.[7] To drive the reaction to completion, a large excess of n-butanol is used, shifting the equilibrium toward the desired dibutyl ester product in accordance with Le Châtelier's principle. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential. The catalyst protonates the carbonyl oxygen of the ethyl ester, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by n-butanol.[8][9]

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below.

Caption: Workflow for the synthesis of Dibutyl Ethylmalonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethylmalonate

-

Materials: Diethyl malonate, absolute ethanol, sodium metal, ethyl bromide.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully dissolve 2.3 g of sodium metal in 25 g of absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the resulting solution and gradually add 16 g of diethyl malonate with stirring. A voluminous white precipitate of the sodium enolate may form.[10]

-

From the dropping funnel, add 20 g of ethyl bromide portion-wise. The reaction is exothermic and may begin to reflux.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours, or until the solution is no longer alkaline to moist litmus paper.

-

Remove the ethanol via rotary evaporation.

-

Treat the residue with water and extract the product into diethyl ether (2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude diethyl ethylmalonate can be purified by vacuum distillation, collecting the fraction boiling at approximately 206-208 °C at atmospheric pressure. The expected yield is around 15 g.

-

Protocol 2: Synthesis of this compound (Transesterification)

-

Materials: Diethyl ethylmalonate, n-butanol, sulfuric acid (conc.).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the diethyl ethylmalonate (from Stage 1) with a 10-fold molar excess of n-butanol.

-

With careful stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume).

-

Heat the mixture to reflux (approx. 110-118 °C) for several hours. The reaction can be monitored by TLC or GC to track the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard.

Data Presentation: Expected Analytical Values

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol [11] |

| Appearance | Colorless Liquid |

| IR (C=O Stretch) | ~1735 cm⁻¹ |

| IR (C-O Stretch) | 1150-1300 cm⁻¹ (two bands) |

| ¹H NMR (α-CH) | ~3.2-3.4 ppm (triplet) |

| ¹H NMR (O-CH₂) | ~4.1-4.2 ppm (triplets) |

| ¹³C NMR (C=O) | ~168-170 ppm |

| ¹³C NMR (O-CH₂) | ~65 ppm |

| Mass Spec (M+) | m/z = 244 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. For an ester, the most prominent absorptions are the carbonyl (C=O) and C-O stretching vibrations. The spectrum of this compound is expected to show a strong, sharp peak around 1735 cm⁻¹ corresponding to the C=O stretch of the saturated ester. Additionally, two distinct C-O stretching bands should be visible in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of the ethyl and butyl groups.

-

Butyl Chains: A triplet around 4.1-4.2 ppm (2H per chain) for the -O-CH₂ - protons, a multiplet around 1.6-1.7 ppm (2H per chain) for the next CH₂, a multiplet around 1.3-1.4 ppm (2H per chain) for the subsequent CH₂, and a triplet around 0.9 ppm (3H per chain) for the terminal methyl group.

-

Ethyl Group: A quartet around 1.9-2.1 ppm (2H) for the -CH-CH₂ - protons and a triplet around 0.9-1.0 ppm (3H) for its terminal methyl group.

-

Alpha-Proton: A triplet around 3.2-3.4 ppm (1H) for the methine proton alpha to both carbonyls.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons: A signal in the downfield region, around 168-170 ppm.

-

Alkyl Carbons: Signals for the -O-CH₂ - of the butyl groups around 65 ppm, the α-carbon (CH ) around 50-55 ppm, and other aliphatic carbons between 10-35 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at an m/z of 244, corresponding to the molecular weight of the compound.[11] Common fragmentation patterns for esters include the loss of alkoxy groups (-OC₄H₉) and cleavage alpha to the carbonyl group.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Conclusion

The synthesis of this compound via alkylation of diethyl malonate followed by acid-catalyzed transesterification represents a reliable and scalable method for producing this versatile chemical intermediate. The causality-driven approach to protocol design, emphasizing the roles of base catalysis in alkylation and equilibrium control in transesterification, ensures a high degree of experimental success. The comprehensive characterization suite, including IR, NMR, and Mass Spectrometry, provides a self-validating system to confirm the structural integrity and purity of the final product, making it suitable for demanding applications in pharmaceutical and chemical research.

References

- Abd El-Maksoud, A. I. (1993). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (7), 791-795.

-

Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

-

ResearchGate. (2010). DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of di-tert-Butyl malonate (CAS 541-16-2). Available at: [Link]

-

ChemBK. (n.d.). DIBUTYL MALONATE. Available at: [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Available at: [Link]

-

ResearchGate. (2019). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Available at: [Link]

-

ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Available at: [Link]

-

Frontiers. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available at: [Link]

-

PubChem. (n.d.). Diethyl Malonate. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1113-92-4 | Product Name : this compound. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). Ethylmalonic acid. Available at: [Link]

-

Avellaneda, Colombia. (2008). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Available at: [Link]

-

ResearchGate. (2014). Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. Available at: [Link]

-

MDPI. (2022). Rapeseed Oil Transesterification Using 1-Butanol and Eggshell as a Catalyst. Available at: [Link]

-

YouTube. (2020, October 4). Basic transesterification. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [guidechem.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. library2.smu.ca [library2.smu.ca]

- 7. youtube.com [youtube.com]

- 8. scielo.org.ar [scielo.org.ar]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. This compound | C13H24O4 | CID 575560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical and physical properties of dibutyl ethylmalonate

An In-depth Technical Guide to Dibutyl Ethylmalonate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of dibutyl ethylmalonate, a key intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, outlines detailed synthetic protocols with mechanistic insights, and explores its applications, particularly within the pharmaceutical landscape. The information herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.

Compound Identification and Core Properties

Dibutyl ethylmalonate is an ester of malonic acid, specifically a dialkyl malonate with one ethyl and two butyl groups. It is a valuable building block in organic chemistry, primarily utilized for its reactive α-carbon, which is central to the malonic ester synthesis.

Table 1: Chemical and Physical Properties of Dibutyl Ethylmalonate

| Property | Value | Source(s) |

| IUPAC Name | dibutyl 2-ethylpropanedioate | [1] |

| CAS Number | 1113-92-4 | [1] |

| Molecular Formula | C₁₃H₂₄O₄ | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Data not precisely available for this specific isomer; related compounds like diethyl dibutylmalonate boil at 150 °C (12 mm Hg) and diethyl ethylmalonate boils at 75-77 °C (5 mmHg). | [3][4] |

| Density | Data not precisely available; related compounds like diethyl dibutylmalonate have a density of 0.945 g/mL at 25 °C. | [3][5] |

| Solubility | Insoluble in water. | [2][4] |

| Stability | Stable under normal temperatures and pressures. | [2][4] |

| Refractive Index | Data not precisely available; related compound diethyl ethylmalonate is 1.415-1.417. | [4] |

The Cornerstone of Synthesis: The Malonic Ester Pathway

The primary utility of dibutyl ethylmalonate and its analogs stems from the malonic ester synthesis, a versatile and fundamental method for preparing substituted carboxylic acids.[6] The unique acidity of the α-hydrogen atom, positioned between two electron-withdrawing carbonyl groups, is the key to its reactivity.[7]

Mechanism of Action: A Step-by-Step Rationale

The synthesis follows a logical, multi-step sequence, with each step's conditions chosen to optimize yield and minimize side reactions.

-

Deprotonation and Enolate Formation: The process begins with the deprotonation of the α-carbon using a strong base.[7] The choice of base is critical; an alkoxide corresponding to the ester's alcohol component (e.g., sodium butoxide for butyl esters) is used to prevent transesterification, a side reaction that would scramble the ester groups.[8] The resulting carbanion is a resonance-stabilized enolate, making it an excellent nucleophile.[6]

-

Nucleophilic Attack (Alkylation): The enolate ion then performs a nucleophilic substitution (Sɴ2) reaction on an alkyl halide.[8] This step attaches the desired alkyl group to the α-carbon. For dibutyl ethylmalonate, this process would have been performed sequentially, first adding an ethyl group and then a butyl group (or vice-versa) to a starting dibutyl malonate, or by alkylating diethyl ethylmalonate with a butyl halide. A major potential drawback is the possibility of dialkylation, which can complicate product separation and lower yields if not carefully controlled.[8]

Diagram: General Malonic Ester Synthesis Workflow

Caption: Workflow for the alkylation step in malonic ester synthesis.

Protocol: Synthesis of a Dialkylated Malonic Ester

The following is a generalized protocol for the synthesis of a dialkylated malonate, such as diethyl dibutylmalonate, which illustrates the core principles applicable to dibutyl ethylmalonate.

Materials:

-

Diethyl malonate

-

Anhydrous ethanol (or n-butanol)

-

Sodium metal (to form sodium ethoxide) or sodium methoxide

-

n-Bromobutane

-

1 M Sulfuric acid

Procedure:

-

Base Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.[5][9] Causality: Anhydrous conditions are crucial as any water present would neutralize the strong base.

-

First Alkylation: Slowly add diethyl malonate to the sodium ethoxide solution at room temperature.[5] A precipitate of the sodium salt of the malonate may form.[9]

-

Addition of Alkyl Halide: Add n-bromobutane dropwise to the mixture. Heat the reaction to reflux for several hours until the solution is neutral.[5][9] Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction to proceed to completion.

-

Second Alkylation: Cool the mixture to room temperature and add a second equivalent of sodium ethoxide, followed by a second equivalent of n-bromobutane. Return the mixture to reflux for several hours.[5]

-

Workup and Purification: After cooling, remove the solvent under reduced pressure. Adjust the pH to 7 with 1 M sulfuric acid. Separate the organic phase, wash with water, and purify the resulting diethyl dibutylmalonate by distillation under reduced pressure.[5][10]

Spectroscopic and Analytical Profile

Structural elucidation of dibutyl ethylmalonate relies on standard spectroscopic techniques. The expected data provides a fingerprint for compound verification.

Table 2: Predicted Spectroscopic Data for Dibutyl Ethylmalonate

| Technique | Feature | Expected Signal |

| Infrared (IR) Spectroscopy | C=O Stretch (Ester) | Strong absorption around 1720-1750 cm⁻¹[11][12] |

| C-O Stretch | Strong absorption in the 1000-1300 cm⁻¹ region | |

| ¹H NMR Spectroscopy | -O-CH₂- (Butyl Esters) | Triplet around 4.1 ppm |

| -CH- (α-carbon) | Triplet around 3.3 ppm | |

| -CH₂- (Ethyl Group) | Quartet around 1.9 ppm | |

| -CH₂- (Butyl Chains) | Multiplets between 1.3-1.7 ppm | |

| -CH₃ (Ethyl and Butyl) | Triplets around 0.9 ppm | |

| ¹³C NMR Spectroscopy | C=O (Ester Carbonyl) | Signal around 168-170 ppm |

| -O-CH₂- (Butyl Esters) | Signal around 65 ppm | |

| -CH- (α-carbon) | Signal around 52 ppm | |

| Alkyl Chain Carbons | Signals in the 10-35 ppm range | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 244 |

| Fragmentation | Characteristic loss of butoxy (C₄H₉O•), butyl (C₄H₉•), and ethoxy (C₂H₅O•) groups.[1] |

Note: Specific chemical shifts (ppm) are estimates and can vary based on the solvent and instrument used.

Applications in Research and Drug Development

The true value of malonic esters like dibutyl ethylmalonate lies in their role as versatile intermediates for creating more complex molecules.[2][13]

-

Pharmaceutical Synthesis: Malonic ester synthesis is a cornerstone for producing a wide array of pharmaceuticals. It is used to synthesize barbiturates (sedatives), anticonvulsants, and non-steroidal anti-inflammatory drugs (NSAIDs).[8][14] The methodology has been adapted for the synthesis of antiviral agents, such as HIV-1 reverse transcriptase inhibitors, and potential anti-cancer drugs like Peloruside A.

-

Substituted Carboxylic Acids: The most common application is the synthesis of mono- and di-substituted acetic acids.[7] Following alkylation, the ester groups can be hydrolyzed to carboxylic acids. Subsequent heating leads to decarboxylation, yielding a substituted carboxylic acid, a common motif in drug molecules.[6][8]

Diagram: Conversion to a Substituted Carboxylic Acid

Caption: Post-synthesis pathway from a malonic ester to a final carboxylic acid.

Safety, Handling, and Storage

Ensuring laboratory safety requires adherence to established protocols for handling chemical reagents.

-

Hazard Identification: Dibutyl ethylmalonate is considered combustible and may cause skin, eye, and respiratory irritation.[3][15] It is incompatible with strong bases, strong oxidizing agents, acids, and reducing agents.[2][3][16]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[15][16]

-

Handling: Avoid breathing vapors or mist. Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Ground all equipment to prevent electrostatic discharge.[18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed and upright to prevent leakage.[4][17][18]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[16]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

-

Conclusion

Dibutyl ethylmalonate exemplifies the utility of the malonic ester class of compounds. Its value is defined by the reactivity of its α-carbon, which allows for the controlled and predictable formation of new carbon-carbon bonds. This capability makes it an indispensable tool for synthetic chemists, particularly in the pharmaceutical industry, where the construction of complex molecular architectures is paramount. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its safe and effective application in research and development.

References

- Wikipedia. Malonic ester synthesis. [URL: https://en.wikipedia.org/wiki/Malonic_ester_synthesis]

- Patsnap Eureka. (2025-03-28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [URL: https://www.patsnap.com/eureka/article/malonic-ester-synthesis]

- Chemistry Learner. Malonic Ester Synthesis: Definition, Examples, and Mechanism. [URL: https://www.chemistrylearner.com/chemical-reactions/malonic-ester-synthesis.html]

- ChemicalBook. Diethyl dibutylmalonate CAS#: 596-75-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711209.htm]

- Grokipedia. Malonic ester synthesis. [URL: https://grokipedia.org/malonic-ester-synthesis/]

- ChemicalBook. (2025-07-24). Diethyl dibutylmalonate Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6711209_EN.htm]

- Fisher Scientific. SAFETY DATA SHEET - Diethyl butylmalonate. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC116490050&productDescription=DIETHYL+N-BUTYLMALONATE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Guidechem. Diethyl dibutylmalonate 596-75-8 wiki. [URL: https://www.guidechem.

- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET - Diethyl malonate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/283479]

- Multichem. Diethyl malonate - Safety Data Sheet. [URL: https://www.multichem.

- StudySmarter. (2023-10-21). Malonic Ester Synthesis: Mechanism & Use. [URL: https://www.studysmarter.co.uk/explanations/chemistry/organic-chemistry/malonic-ester-synthesis/]

- PubChem - NIH. Diethyl ethylmalonate | C9H16O4 | CID 8610. [URL: https://pubchem.ncbi.nlm.nih.

- Wikipedia. Diethyl malonate. [URL: https://en.wikipedia.

- ChemicalBook. Diethyl dibutylmalonate | 596-75-8. [URL: https://www.chemicalbook.com/product_En_596-75-8.htm]

- PubChem - NIH. Ethylmalonic acid dibutyl ester | C13H24O4 | CID 575560. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ethylmalonic-acid-dibutyl-ester]

- ChemicalBook. (2025-02-01). Diethyl ethylmalonate - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_133-13-1.htm]

- Guidechem. (2024-05-10). Unraveling the Power of Diethyl Ethylmalonate: A Comprehensive Guide. [URL: https://www.guidechem.

- Fisher Scientific. SAFETY DATA SHEET - Diethyl dibutylmalonate. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC205360050&productDescription=DIETHYL+DIBUTYLMALONATE+98%2B%25+5G&vendorId=VN00032119&countryCode=US&language=en]

- Benchchem. Application Notes and Protocols for the Synthesis of Diethyl (1-methylbutyl)malonate. [URL: https://www.benchchem.

- PubChem - NIH. Diethyl butylmalonate | C11H20O4 | CID 67244. [URL: https://pubchem.ncbi.nlm.nih.

- ChemicalBook. (2024-05-23). Diethyl Malonate: Versatile Building Block in Organic Synthesis. [URL: https://www.chemicalbook.com/News/diethyl-malonate-versatile-building-block-in-organic-synthesis-1000084.html]

- Cheméo. Chemical Properties of Diethyl butylmalonate (CAS 133-08-4). [URL: https://www.chemeo.

- PubChem - NIH. Diethyl Malonate | C7H12O4 | CID 7761. [URL: https://pubchem.ncbi.nlm.nih.

- Sciencemadness.org. (2020-06-05). Synthesis of diethyl diethylmalonate. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=150119]

- Quora. (2020-02-14). What is the preparation of diethyl malonate?. [URL: https://www.quora.

- Nordmann. DIETHYLETHYLMALONATE (133-13-1). [URL: https://www.nordmann.

- Santa Cruz Biotechnology. Diethyl ethylmalonate | CAS 133-13-1. [URL: https://www.scbt.

- Home Sunshine Pharma. Diethyl Ethylmalonate CAS 133-13-1. [URL: https://www.homesunshinepharma.

- Filo. (2025-12-01). Problem 85 Given the following spectroscopic data... [URL: https://www.filo.

- Sigma-Aldrich. Diethyl ethylmalonate 99 133-13-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d95204]

- YouTube. (2019-10-15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [URL: https://www.youtube.

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [URL: https://www.chemistrysteps.

- ResearchGate. (2019-03-06). NMR, mass spectroscopy, IR - finding compound structure ?. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

Sources

- 1. This compound | C13H24O4 | CID 575560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Diethyl dibutylmalonate CAS#: 596-75-8 [m.chemicalbook.com]

- 4. Diethyl Ethylmalonate CAS 133-13-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Diethyl dibutylmalonate | 596-75-8 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Diethyl dibutylmalonate | 596-75-8 [amp.chemicalbook.com]

- 11. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. Diethyl ethylmalonate - Safety Data Sheet [chemicalbook.com]

- 18. multichemindia.com [multichemindia.com]

An In-depth Technical Guide to the Spectroscopic Data of Dibutyl 2-ethylmalonate (CAS Number: 1113-92-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 2-ethylmalonate, with the CAS number 1113-92-4, is a diester of ethylmalonic acid. Its molecular structure consists of a central malonate core substituted with an ethyl group at the alpha-carbon and two butyl ester functionalities. This compound and its analogs are valuable intermediates in organic synthesis, particularly in the preparation of substituted carboxylic acids and other complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected spectroscopic data for Dibutyl 2-ethylmalonate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, detailed spectra for this specific compound are limited, this guide will leverage data from closely related structural analogs—namely diethyl butylmalonate and diethyl ethylmalonate—to provide a robust predictive analysis and a framework for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Dibutyl 2-ethylmalonate, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum of Dibutyl 2-ethylmalonate

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and butyl groups attached to the malonate core. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms of the ester groups.

Table 1: Predicted ¹H NMR Data for Dibutyl 2-ethylmalonate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CO)₂ | ~3.3 | Triplet (t) | 1H |

| -CH₂CH₃ (ethyl) | ~1.9 | Quintet (quin) | 2H |

| -COOCH₂- | ~4.1 | Triplet (t) | 4H |

| -COOCH₂CH₂- | ~1.6 | Sextet (sxt) | 4H |

| -CH₂CH₃ (butyl) | ~1.4 | Sextet (sxt) | 4H |

| -CH₃ (ethyl) | ~0.9 | Triplet (t) | 3H |

| -CH₃ (butyl) | ~0.9 | Triplet (t) | 6H |

Causality Behind Predictions: The methine proton (-CH(CO)₂) is deshielded by the two adjacent carbonyl groups, resulting in a downfield shift to around 3.3 ppm. The methylene protons of the butyl ester (-COOCH₂-) are directly attached to oxygen, placing them the furthest downfield of the aliphatic signals at approximately 4.1 ppm. The remaining aliphatic protons of the ethyl and butyl groups will appear in the upfield region, with their multiplicities determined by the number of adjacent protons.

Comparative ¹H NMR Data of a Structural Analog: Diethyl butylmalonate

To ground our predictions, the experimental ¹H NMR data for diethyl butylmalonate is presented below. The key difference will be the presence of ethyl ester signals instead of butyl ester signals.

Table 2: Experimental ¹H NMR Data for Diethyl butylmalonate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -COOCH₂CH₃ | 4.19 | Quartet (q) |

| -CH(CO)₂ | 3.35 | Triplet (t) |

| -CH₂- (butyl) | 1.89 | Multiplet (m) |

| -CH₂CH₂- (butyl) | 1.32 | Multiplet (m) |

| -COOCH₂CH₃ | 1.27 | Triplet (t) |

| -CH₃ (butyl) | 0.91 | Triplet (t) |

Predicted ¹³C NMR Spectrum of Dibutyl 2-ethylmalonate

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for Dibutyl 2-ethylmalonate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~169 |

| -COOCH₂- | ~65 |

| -CH(CO)₂ | ~52 |

| -COOCH₂CH₂- | ~30 |

| -CH₂CH₃ (ethyl) | ~20 |

| -CH₂CH₃ (butyl) | ~19 |

| -CH₃ (ethyl) | ~13 |

| -CH₃ (butyl) | ~11 |

Expertise in Interpretation: The carbonyl carbons of the ester groups are the most deshielded, appearing around 169 ppm. The carbons directly bonded to oxygen (-COOCH₂-) will be in the 60-70 ppm range. The methine carbon alpha to the carbonyls will be around 52 ppm, with the remaining aliphatic carbons appearing at higher field strengths.

Comparative ¹³C NMR Data of Structural Analogs

The following table provides experimental ¹³C NMR data for diethyl ethylmalonate and diethyl butylmalonate for a comparative understanding.

Table 4: Experimental ¹³C NMR Data for Diethyl Ethylmalonate and Diethyl Butylmalonate

| Carbon | Diethyl Ethylmalonate (δ, ppm) | Diethyl Butylmalonate (δ, ppm) |

| C=O | 169.1 | 169.2 |

| -COOCH₂- | 61.2 | 61.1 |

| -CH(CO)₂ | 52.1 | 51.5 |

| -CH₂- (alkyl) | 21.2 | 29.3 |

| -CH₂CH₂- (butyl) | - | 22.4 |

| -COOCH₂CH₃ | 14.1 | 14.1 |

| -CH₃ (alkyl) | 11.8 | 13.8 |

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra is crucial.

Workflow for NMR Analysis

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique used for volatile compounds like Dibutyl 2-ethylmalonate.

Predicted Mass Spectrum of Dibutyl 2-ethylmalonate

The molecular ion peak (M⁺) for Dibutyl 2-ethylmalonate (C₁₃H₂₄O₄) is expected at m/z 244. However, for esters, the molecular ion can often be weak or absent. The fragmentation pattern will be characteristic of a dialkyl malonate.

Table 6: Predicted Key Fragment Ions in the EI Mass Spectrum of Dibutyl 2-ethylmalonate

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular Ion) |

| 187 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 171 | [M - OC₄H₉]⁺ (Loss of a butoxy radical) |

| 143 | [M - COOC₄H₉]⁺ (Loss of a carbobutoxy group) |

| 115 | [M - COOC₄H₉ - C₂H₄]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Authoritative Grounding: The fragmentation of dialkyl malonates is well-documented. A primary fragmentation pathway involves the cleavage of the alkyl and alkoxy groups from the ester functionalities. The loss of the malonate moiety itself is also a characteristic fragmentation pattern for some substituted malonates.[1]

Comparative Mass Spectrometry Data of a Structural Analog: Diethyl butylmalonate

The mass spectrum of diethyl butylmalonate (M⁺ at m/z 216) shows key fragments that can be compared to the expected fragments of Dibutyl 2-ethylmalonate.

Table 7: Experimental Key Fragment Ions in the EI Mass Spectrum of Diethyl butylmalonate [2]

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 171 | High | [M - OC₂H₅]⁺ |

| 160 | High | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 143 | Moderate | [M - COOC₂H₅]⁺ |

| 73 | Moderate | [COOC₂H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like Dibutyl 2-ethylmalonate as it provides separation and identification.

Workflow for GC-MS Analysis

Caption: A standard workflow for the analysis of a volatile organic compound by GC-MS.

Conclusion

The structural elucidation of Dibutyl 2-ethylmalonate (CAS 1113-92-4) is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data, supported by comparative data from close structural analogs. By following the outlined experimental protocols and analytical workflows, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their work.

References

-

PubChem. Diethyl butylmalonate. National Center for Biotechnology Information. [Link]

-

NIST. Diethyl butylmalonate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

NIST. Diethyl butylmalonate Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Abramovitch, R. A. (1958). The infrared spectra of malonate esters. Canadian Journal of Chemistry, 36(1), 151-158. [Link]

-

PubChem. Diethyl ethylmalonate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Dibutyl 2-ethylpropanedioate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the methodologies employed for the comprehensive structural elucidation of Dibutyl 2-ethylpropanedioate. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions, offering a narrative grounded in causality and field-proven insights. The protocols detailed herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Foundational Overview: Understanding the Target Molecule

Before delving into analytical techniques, it is paramount to establish the fundamental characteristics of the target compound. Dibutyl 2-ethylpropanedioate, also known as Dibutyl ethylmalonate, is a diester with significant applications in organic synthesis.[1][2]

A precise understanding of its molecular framework is the cornerstone of any subsequent analytical strategy. The initial step involves a thorough review of its known properties.

| Property | Value | Source |

| IUPAC Name | dibutyl 2-ethylpropanedioate | [1] |

| Molecular Formula | C₁₃H₂₄O₄ | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| CAS Number | 1113-92-4 | [1] |

The logical workflow for structural confirmation begins with establishing the molecular formula and then proceeds to map the connectivity and chemical environment of each atom.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and formula of an unknown compound. For Dibutyl 2-ethylpropanedioate, this step validates the foundational C₁₃H₂₄O₄ formula.

Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is often preferred for relatively small, volatile molecules like this diester because it induces predictable fragmentation patterns that offer valuable structural clues. A weak molecular ion peak is often observed for aliphatic esters.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Analysis (EI):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation: Expected Fragmentation

The mass spectrum provides the molecular ion peak and characteristic fragment ions that are crucial for piecing together the structure. Esters commonly undergo alpha-cleavage and McLafferty rearrangements.[4][5]

| m/z Value | Interpretation | Causality |

| 244 | [M]⁺, Molecular Ion | Confirms the molecular weight of C₁₃H₂₄O₄. |

| 171 | [M - C₄H₉O]⁺ | Loss of a butoxy radical, a typical alpha-cleavage for a butyl ester.[6][7] |

| 115 | [M - C₄H₉O - C₄H₈]⁺ | Subsequent loss of butene from the other ester group via McLafferty rearrangement. |

Note: The presence of a peak at m/z 115 is a known characteristic in the GC-MS data for this compound.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Dibutyl 2-ethylpropanedioate, the primary goal is to confirm the presence of the ester functional group.

Expertise & Experience: The ester group is readily identifiable by two strong, characteristic absorptions: the C=O (carbonyl) stretch and the C-O (ester) stretch.[8] For an aliphatic ester, the carbonyl stretch is expected in a specific, narrow range.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000 to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Data Interpretation: Key Vibrational Modes

The IR spectrum will provide a "fingerprint" of the molecule, with key peaks confirming the ester functionality.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2960-2870 | C-H Stretch (sp³) | Indicates the presence of the aliphatic ethyl and butyl chains.[11] |

| ~1735 | C=O Stretch (Ester) | A strong, sharp absorption in this region is definitive for a saturated aliphatic ester.[9][10][11] |

| ~1300-1000 | C-O Stretch (Ester) | Confirms the ester C-O single bonds. Esters typically show two or more bands in this region.[9][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Through a combination of ¹H and ¹³C NMR, along with 2D experiments, a complete and unambiguous picture of atomic connectivity and chemical environments can be constructed.

Expertise & Experience: The symmetry of the two butyl ester groups will simplify the spectrum. However, the ethyl group attached to the central carbon creates a chiral center, which can lead to diastereotopic protons in the adjacent methylene groups if the molecule is in a chiral environment, though this is not typically observed in standard achiral solvents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H).

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~4.1 | Triplet | 4H | a - O-CH ₂-CH₂ | Protons on the carbon attached to the ester oxygen are deshielded. Coupled to the adjacent CH₂ group. |

| ~3.3 | Triplet | 1H | d - CH -CH₂ | The single proton on the central carbon is coupled to the adjacent methylene of the ethyl group. |

| ~1.9 | Quintet | 2H | e - CH-CH ₂-CH₃ | Methylene protons of the central ethyl group, coupled to both the methine and methyl protons. |

| ~1.6 | Sextet | 4H | b - O-CH₂-CH ₂ | Methylene protons of the butyl group. |

| ~1.4 | Sextet | 4H | c - CH₂-CH ₂-CH₃ | Methylene protons of the butyl group. |

| ~0.9 | Triplet | 6H | g - CH₂-CH ₃ | Terminal methyl groups of the two butyl chains. |

| ~0.8 | Triplet | 3H | f - CH₂-CH ₃ | Terminal methyl group of the central ethyl chain. |

graph "Molecular_Structure_H_NMR" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

mol [label="a b c g e f d e f a b c g CH₃-CH₂-CH₂-CH₂-O-C(=O)-CH-C(=O)-O-CH₂-CH₂-CH₂-CH₃ | CH₂-CH₃"]; }

Caption: ¹H NMR assignments for Dibutyl 2-ethylpropanedioate.

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~170 | C =O | Carbonyl carbons are highly deshielded. |

| ~65 | C H₂-O (butyl) | Carbon attached to the ester oxygen. |

| ~50 | C H (ethylmalonate) | The central methine carbon. |

| ~30 | O-CH₂-C H₂ (butyl) | Aliphatic carbons in the butyl chain. |

| ~25 | C H₂-CH₃ (ethyl) | Methylene carbon of the central ethyl group. |

| ~19 | CH₂-C H₂-CH₃ (butyl) | Aliphatic carbons in the butyl chain. |

| ~13 | C H₃ (butyl) | Terminal methyl carbon of the butyl group. |

| ~11 | C H₃ (ethyl) | Terminal methyl carbon of the central ethyl group. |

Trustworthiness: To definitively link proton and carbon signals, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are invaluable. An HSQC experiment would show correlations between directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

Conclusion

The structural analysis of Dibutyl 2-ethylpropanedioate is a systematic process that integrates data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, Infrared spectroscopy confirms the key ester functional group, and a suite of NMR experiments provides the definitive map of atomic connectivity. Each step serves as a validation of the last, culminating in an unambiguous and trustworthy structural elucidation that meets the rigorous standards of scientific research and development.

References

-

IR Spectroscopy Tutorial: Esters . (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

What are the common fragments in mass spectrometry for esters? . (n.d.). TutorChase. Retrieved from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups . (2023). OpenStax. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. Retrieved from [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . (2024). JoVE. Retrieved from [Link]

-

PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE . (2020). YouTube. Retrieved from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups . (n.d.). NC State University Libraries. Retrieved from [Link]

-

Mass Spectrometry - Examples . (n.d.). University of Arizona, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Ethylmalonic acid dibutyl ester . (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Pharmaffiliates: this compound . (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. This compound | C13H24O4 | CID 575560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Ethylmalonic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of ethylmalonic acid esters, critical intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. We will delve into the core synthetic strategies, offering not just protocols but also the underlying chemical principles that govern these transformations. This document is designed to empower researchers with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of Ethylmalonic Acid Esters

Ethylmalonic acid and its corresponding esters are valuable building blocks in organic synthesis. The presence of two carboxylic acid functionalities, or their ester derivatives, flanking a methylene group provides a unique chemical handle for a variety of transformations. Specifically, the diethyl ester, diethyl ethylmalonate, is a key precursor in the malonic ester synthesis, a powerful method for the formation of substituted carboxylic acids. Its applications span the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various other bioactive molecules.

Direct Esterification of Ethylmalonic Acid: The Fischer-Speier Approach

The most direct route to ethylmalonic acid esters is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process is valued for its simplicity and use of readily available, inexpensive starting materials.

Mechanistic Insights

The Fischer-Speier esterification proceeds through a series of reversible steps.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[3]

To drive the equilibrium towards the product side and achieve high yields, it is crucial to either use a large excess of the alcohol or remove the water as it is formed.[3][4]

Diagram: Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Diethyl Ethylmalonate

This protocol details the synthesis of diethyl ethylmalonate from ethylmalonic acid and ethanol using sulfuric acid as a catalyst.[5]

Materials:

-

Ethylmalonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Toluene

-

5% Aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine ethylmalonic acid (e.g., 0.5 mol) and absolute ethanol (e.g., 2.5 mol, 5 equivalents).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 5-10 mol% of the carboxylic acid) to the mixture. The addition is exothermic, so it should be done carefully, potentially in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add toluene to extract the ester.[5]

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[7]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

-

Purification: Purify the crude diethyl ethylmalonate by fractional distillation under reduced pressure.[5]

| Parameter | Value | Reference |

| Reactant Ratio (Ethanol:Acid) | 5:1 | [7] |

| Catalyst | Concentrated H₂SO₄ | [5] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 4-6 hours | [6] |

| Boiling Point of Diethyl Ethylmalonate | 209-211 °C | [8] |

Malonic Ester Synthesis: Alkylation of Diethyl Malonate

An alternative and highly versatile approach to substituted ethylmalonic acid esters is the malonic ester synthesis.[9] This method involves the alkylation of a pre-formed malonic ester, typically diethyl malonate, which is commercially available.

Mechanistic Principles

The α-protons of malonic esters are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[10] Treatment with a suitable base, such as sodium ethoxide, readily forms a resonance-stabilized enolate ion.[11] This enolate is a potent nucleophile that can undergo an SN2 reaction with an alkyl halide to introduce an alkyl group at the α-position.[12]

Diagram: Malonic Ester Synthesis Workflow

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Diethyl Ethylmalonate via Alkylation

This protocol describes the synthesis of diethyl ethylmalonate by the alkylation of diethyl malonate with ethyl iodide.[13]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Ethyl iodide (or ethyl bromide)

-

Diethyl ether

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Mechanical stirrer

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (e.g., 0.1 mol) in absolute ethanol (e.g., 25 mL) to form sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution and add diethyl malonate (e.g., 0.1 mol) dropwise from a dropping funnel. A voluminous precipitate of the sodium salt of diethyl malonate may form.[14]

-

Alkylation: To the stirred mixture, add ethyl iodide (e.g., 0.12 mol) dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion and Work-up:

-

After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the mixture is no longer alkaline.[13]

-

Remove the excess ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

-

Purification: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the ether by distillation. Purify the resulting diethyl ethylmalonate by distillation.[13]

Alternative Esterification Methodologies

While Fischer-Speier and malonic ester synthesis are the most common routes, other methods can be employed, particularly when dealing with sensitive substrates or when specific reaction conditions are required.

Via Acid Chlorides with Thionyl Chloride

Ethylmalonic acid can be converted to its corresponding diacid chloride using thionyl chloride (SOCl₂).[15] The highly reactive acid chloride then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, to form the diethyl ester.[16] This method is advantageous as it is not an equilibrium process and generally proceeds to completion under mild conditions.

Esterification with Diazomethane

For the synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and clean esterification method.[17] The carboxylic acid protonates diazomethane, and the resulting carboxylate anion acts as a nucleophile in an SN2 reaction to yield the methyl ester and nitrogen gas.[18] However, diazomethane is highly toxic and explosive, necessitating specialized handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[19]

Purification and Characterization

The purification of ethylmalonic acid esters is typically achieved by fractional distillation under reduced pressure to prevent decomposition.[8] The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Conclusion

The synthesis of ethylmalonic acid esters can be effectively achieved through several robust methods. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. The direct Fischer-Speier esterification is a cost-effective and straightforward approach for large-scale production. In contrast, the malonic ester synthesis provides a versatile platform for the synthesis of a wide array of substituted malonic esters. A thorough understanding of the underlying mechanisms and reaction parameters is paramount for the successful and efficient synthesis of these valuable chemical intermediates.

References

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

PrepChem.com. Preparation of diethyl ethylmalonate. [Link]

-

JoVE. Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

-

Writing in Biology. Experimental Procedure for Esterification. [Link]

-

Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

-

StudySmarter. Malonic Ester Synthesis: Mechanism & Use. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Quora. What is the preparation of diethyl malonate? [Link]

-

ResearchGate. General mechanism of the Fischer-Speier esterification. [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

PubMed. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. [Link]

-

CSUB. Lab 12: Synthesis of an Ester. [Link]

-

Fischer Esterification. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Lab #3: Esterification Reaction. [Link]

-

PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

-

Phelps and Eddy-Purification of Esters. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Sciencemadness Wiki. Esterification. [Link]

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]

-

Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

-

Chemistry LibreTexts. 19.7: Methyl Ester Synthesis Using Diazomethane. [Link]

- Google Patents. US4304925A - Process for purifying esters.

-

Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]

- Google Patents.

-

Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with ? [Link]

-

Khan Academy. Fischer esterification. [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. cerritos.edu [cerritos.edu]

- 7. csub.edu [csub.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Malonic Ester Synthesis [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 13. prepchem.com [prepchem.com]

- 14. sciencemadness.org [sciencemadness.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. quora.com [quora.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Natural sources and discovery of dibutyl ethylmalonate

An In-depth Technical Guide to the Synthetic Origins and Physicochemical Profile of Dibutyl Ethylmalonate

This guide provides a comprehensive technical overview of dibutyl ethylmalonate, focusing on its synthetic origins, as its discovery is rooted in chemical synthesis rather than isolation from natural sources. We will explore the foundational chemistry that enables its creation, provide detailed synthetic protocols for related analogs, and present its physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of malonic acid esters and their derivatives.

Introduction: Defining Dibutyl Ethylmalonate

Dibutyl ethylmalonate, systematically named dibutyl 2-ethylpropanedioate (CAS No. 1113-92-4), is a dicarboxylic acid ester.[1] Its structure features a central carbon atom bonded to an ethyl group and two carboxyl groups, which are esterified with n-butanol. While its parent molecule, malonic acid, is a naturally occurring substance found in various fruits and vegetables, there is a notable absence of scientific literature identifying dibutyl ethylmalonate as a natural product.[2][3] Its existence and "discovery" are therefore products of synthetic organic chemistry.

The nomenclature surrounding malonate derivatives can be ambiguous. It is crucial to distinguish dibutyl ethylmalonate from its isomer, diethyl dibutylmalonate, where the alkyl substituents are reversed. This guide will focus on the former, while drawing on synthetic principles established for the broader class of malonic esters. These compounds are of significant interest as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4][5][6]

Part 1: The Question of Natural Occurrence

While the direct subject of this guide, dibutyl ethylmalonate, is not documented as a naturally occurring compound, its structural precursors are abundant in nature. Understanding these origins provides essential biochemical context.

Malonic Acid and Simple Esters in Nature

Malonic acid is found in numerous plants, including beetroot, legumes, and various fruits.[2][3][7] It plays a role in plant metabolism and biochemistry. Furthermore, simpler esters of malonic acid have been identified in nature. Diethyl malonate, for instance, is a known constituent of grapes and strawberries, contributing to their aroma profiles.[8][9] The presence of these simpler malonates suggests that the enzymatic machinery for esterification of malonic acid exists in the biosphere.

However, the biosynthesis of more complex esters like dibutyl ethylmalonate has not been observed. This is likely due to the high substrate specificity of the enzymes (ester synthases or acyltransferases) involved in natural product biosynthesis. These enzymes are typically tailored to utilize simple alcohols like ethanol or methanol, which are common in plant and microbial metabolism, rather than larger alcohols like butanol. The absence of dibutyl ethylmalonate in nature underscores its identity as a specialty chemical derived from targeted synthesis.

Part 2: Discovery Through Synthesis

The general principle involves deprotonation of the α-carbon with a suitable base to form a stabilized enolate, followed by nucleophilic attack on an alkyl halide.[10][11] This process can be repeated to introduce a second alkyl group. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield a substituted carboxylic acid, or used as a complex building block in its own right. The synthesis of dibutyl ethylmalonate would logically follow from either the direct esterification of ethylmalonic acid with butanol or the transesterification of a simpler ester like diethyl ethylmalonate.

Part 3: Synthetic Methodologies and Protocols

The practical synthesis of malonate esters is a well-established field. Below are detailed protocols for key related compounds, which illustrate the principles necessary for the synthesis of dibutyl ethylmalonate.

Protocol 1: Synthesis of Diethyl Ethylmalonate via Alkylation

This protocol details the synthesis of a crucial precursor through the alkylation of diethyl malonate. The choice of sodium ethoxide as a base is critical; it prevents unwanted transesterification by matching the ethoxy groups of the ester.

Methodology:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol. This should be done with caution due to the exothermic reaction and evolution of hydrogen gas.

-

Formation of the Malonate Enolate: To the resulting sodium ethoxide solution, gradually add 16 g of diethyl malonate. A voluminous precipitate of the sodium salt of diethyl malonate will form.[12]

-

Alkylation: Add 20 g of ethyl iodide (or ethyl bromide) dropwise to the stirred mixture. The reaction is exothermic and may require cooling to maintain control.

-

Reaction Completion and Workup: Heat the mixture at reflux for 1-2 hours until the solution is no longer alkaline to litmus paper.[12]

-

Isolation: Remove the ethanol via distillation. Add water to the residue and extract the product into diethyl ether.

-

Purification: Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 206-208 °C to yield pure diethyl ethylmalonate.[12]

Workflow for Diethyl Ethylmalonate Synthesis

Caption: Workflow for the synthesis of diethyl ethylmalonate.

Protocol 2: Plausible Synthesis of Dibutyl Ethylmalonate via Fischer Esterification

This protocol outlines a chemically sound, though not explicitly cited, method for synthesizing the target compound from ethylmalonic acid, a commercially available starting material. The Fischer-Speier esterification is a classic acid-catalyzed reaction.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1 mole of ethylmalonic acid, 2.5 moles of n-butanol (serving as both reactant and solvent), and 0.05 moles of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Esterification: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction until no more water is collected.

-

Neutralization and Workup: Cool the reaction mixture. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the excess n-butanol and the product by vacuum distillation to yield pure dibutyl ethylmalonate.

Workflow for Dibutyl Ethylmalonate Synthesis

Caption: Plausible workflow for dibutyl ethylmalonate synthesis.

Part 4: Physicochemical Data

For researchers, a clear comparison of the physical and chemical properties of dibutyl ethylmalonate and its related analogs is essential for experimental design, including reaction setup and purification strategies.

| Property | Dibutyl Ethylmalonate | Diethyl Ethylmalonate | Diethyl Malonate |

| CAS Number | 1113-92-4[1] | 133-13-1[5] | 105-53-3[8] |

| Molecular Formula | C₁₃H₂₄O₄[1] | C₉H₁₆O₄[5] | C₇H₁₂O₄[8] |

| Molecular Weight | 244.33 g/mol [1] | 188.22 g/mol [5] | 160.17 g/mol [8] |

| Appearance | Colorless Liquid | Colorless Liquid[5] | Colorless Liquid[8] |

| Boiling Point | Not available | 203 °C[5] | 199 °C[8] |

| Density | Not available | 1.007 g/cm³[5] | 1.05 g/cm³[8] |

| Solubility | Insoluble in water | Limited solubility in water; Soluble in organic solvents[5] | Negligible in water; Miscible with ethanol, ether[8][9] |

Conclusion

Dibutyl ethylmalonate serves as a prime example of a compound whose existence is owed entirely to the advancements of synthetic organic chemistry. While it lacks known natural sources, its synthesis is grounded in the classic and robust chemistry of malonic esters. Its structural analogs, such as diethyl ethylmalonate, are pivotal intermediates in the pharmaceutical and agrochemical industries, suggesting a similar potential for dibutyl ethylmalonate as a specialized building block in the development of novel molecules.[6] This guide has provided a thorough examination of its synthetic context, offering detailed protocols and comparative data to support further research and application by the scientific community.

References

- Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses.

- PrepChem.com. (n.d.). Preparation of diethyl ethylmalonate.

-

Wikipedia. (2024). Diethyl malonate. Retrieved from [Link]

- Guidechem. (n.d.). Diethyl dibutylmalonate 596-75-8 wiki.

-

Vibzzlab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved from [Link]

- Solubility of Things. (n.d.). Diethyl ethylmalonate.

-

Quora. (2020, February 14). What is the preparation of diethyl malonate?. Retrieved from [Link]

-

Wikipedia. (2024). Malonic acid. Retrieved from [Link]

-

Britannica. (n.d.). Malonic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethylmalonic acid dibutyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries.

-

Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C13H24O4 | CID 575560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. Malonic acid | Organic Synthesis, Carboxylic Acid, Biochemistry | Britannica [britannica.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Dibutyl 2-Ethylpropanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 2-ethylpropanedioate, also known by its common name ethylmalonic acid dibutyl ester, is a substituted malonic ester that serves as a versatile and valuable intermediate in advanced organic synthesis. Its structure, which features a reactive alpha-proton and two butyl ester functionalities, provides a robust platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, and analytical characterization, providing field-proven insights for its effective utilization in research and development, particularly within the pharmaceutical industry. The principles of malonic ester synthesis are fundamental to its application, allowing for precise carbon-carbon bond formation and the generation of diverse downstream products.

Section 1: Chemical Identity and Physical Properties

Correctly identifying a chemical entity is the foundation of sound scientific research. Dibutyl 2-ethylpropanedioate is systematically named under IUPAC nomenclature to avoid ambiguity. Its various synonyms and key identifiers are crucial for navigating chemical databases and literature.

Table 1: Chemical Identifiers and Properties of Dibutyl 2-Ethylpropanedioate

| Property | Value | Reference(s) |

| IUPAC Name | dibutyl 2-ethylpropanedioate | [1][2] |

| Synonyms | This compound, Dibutyl ethylmalonate, Dibutyl 2-ethylmalonate, Propanedioic acid, ethyl-, dibutyl ester | [1][3] |

| CAS Number | 1113-92-4 | [1][2][3] |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1] |

| Estimated Boiling Point | ~250-260 °C (at 760 mmHg) | N/A |

| Estimated Density | ~0.97 g/mL (at 25 °C) | N/A |

| Estimated Refractive Index | ~1.430 (at 20 °C) | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water. | N/A |

Section 2: Synthesis of Dibutyl 2-Ethylpropanedioate

The synthesis of dibutyl 2-ethylpropanedioate is most effectively achieved through the classic malonic ester synthesis pathway. This method involves the alkylation of a malonate diester enolate. In this case, the starting material would be dibutyl malonate, which is first deprotonated with a strong base to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate is then treated with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the α-carbon position.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from established procedures for the alkylation of similar malonic esters.[7]

Materials:

-

Dibutyl malonate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)

-

Ethyl bromide (or ethyl iodide)

-

Diethyl ether

-